Bienvenue dans la boutique en ligne BenchChem!

Pracinostat-d7

LC-MS/MS Bioanalysis Pharmacokinetics

For bioanalytical labs requiring regulatory-compliant pracinostat quantitation, Pracinostat-d7 (CAS 1795137-15-3, ≥98% purity) is the essential +7 Da stable isotope-labeled internal standard. Unlike unlabeled analogs or structural surrogates, this deuterated compound ensures identical extraction recovery and ionization efficiency while achieving complete mass spectrometric resolution, eliminating co-elution and matrix effect variability. Validate your PK/TK methods with confidence under ICH M10 and FDA guidance.

Molecular Formula C20H30N4O2
Molecular Weight 365.529
CAS No. 1795137-15-3
Cat. No. B588080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePracinostat-d7
CAS1795137-15-3
Synonyms(2E)-3-[2-Butyl-1-[2-(diethylamino)ethyl]-1H-benzimidazol-5-yl]-N-hydroxyacrylamide-d7;  (E)-3-[2-Butyl-1-(2-diethylaminoethyl)-1H-benzimidazol-5-yl]-N-hydroxy-2-propenamide-d7;  Kaempferol 3-O-β-D-(6-E-p-Coumaroylglucoside)-d7;  SB 939-d7;  SB939-d7;  (2
Molecular FormulaC20H30N4O2
Molecular Weight365.529
Structural Identifiers
SMILESCCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO
InChIInChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25)/b12-10+/i1D3,4D2,7D2
InChIKeyJHDKZFFAIZKUCU-YBXIAPOZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pracinostat-d7 (CAS 1795137-15-3): Deuterated HDAC Inhibitor Internal Standard for Quantitative LC-MS/MS Bioanalysis


Pracinostat-d7 (CAS 1795137-15-3) is a stable isotope-labeled analog of the orally bioavailable pan-histone deacetylase (HDAC) inhibitor pracinostat (SB939), in which seven hydrogen atoms on the butyl side chain have been replaced with deuterium . The parent compound pracinostat exhibits potent inhibitory activity against class I, II, and IV HDAC enzymes with IC50 values ranging from 40–140 nM [1]. The deuteration yields a +7 Da mass shift (molecular weight: 365.52 vs. 358.48 for the unlabeled compound), establishing pracinostat-d7 as a highly suitable internal standard for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis .

Why Pracinostat-d7 (CAS 1795137-15-3) Cannot Be Replaced by Unlabeled Pracinostat or Alternative Internal Standards in Regulated Bioanalysis


Substituting pracinostat-d7 with unlabeled pracinostat (SB939, CAS 929016-96-6) or a structurally dissimilar internal standard introduces unacceptable analytical risk in quantitative LC-MS/MS workflows. Unlabeled pracinostat co-elutes identically with the analyte, preventing chromatographic or mass spectrometric distinction and rendering accurate peak integration impossible [1]. Non-isotopic structural analogs typically exhibit different extraction recovery efficiencies and ionization responses under electrospray ionization (ESI) conditions, which undermines the fundamental assumption of proportional signal response between analyte and internal standard [2]. The +7 Da mass differential of pracinostat-d7 ensures complete baseline separation in the mass analyzer while preserving near-identical physicochemical behavior—a prerequisite for method validation under ICH M10 and FDA bioanalytical guidance [3].

Pracinostat-d7 (CAS 1795137-15-3): Quantitative Differential Evidence vs. Unlabeled Pracinostat and Alternative Internal Standards


Mass Spectrometric Differentiation: +7 Da Mass Shift Enables Unambiguous Analyte Quantitation

Pracinostat-d7 possesses a molecular mass of 365.52 Da (molecular formula C20H23D7N4O2), representing a +7 Da mass differential relative to unlabeled pracinostat (molecular mass: 358.48 Da, C20H30N4O2) . This mass shift arises from the replacement of seven hydrogen atoms with deuterium specifically on the butyl side chain (2,2,3,3,4,4,4-²H₇), preserving the hydroxamic acid zinc-binding pharmacophore and benzimidazole core structure unchanged from the parent molecule . The +7 Da differential ensures that the isotopic envelope of the internal standard does not overlap with the [M+H]⁺ ion of unlabeled pracinostat in the mass analyzer, enabling independent extracted ion chromatogram integration without mutual interference.

LC-MS/MS Bioanalysis Pharmacokinetics

Isotopic Purity Specification: ≥98 atom % D Ensures Minimal Unlabeled Interference

Commercially available pracinostat-d7 is supplied with a specified isotopic purity of ≥98 atom % D . This specification directly quantifies the proportion of deuterium incorporation at the designated seven hydrogen positions on the butyl substituent. Lower isotopic purity—for instance, a partially deuterated batch with only 90 atom % D—would result in a heterogeneous population of molecules containing 5, 6, or 7 deuterium atoms, generating multiple mass spectrometric peaks that complicate quantitation and reduce assay sensitivity [1]. The 98 atom % D minimum threshold ensures that the contribution of residual unlabeled or incompletely labeled species to the analytical signal falls below 2%, a level generally accepted as not introducing meaningful bias in concentration calculations.

Stable Isotope Labeling Internal Standard Method Validation

Chemical Purity Benchmark: ≥98% Area Normalization Ensures Minimal Impurity-Driven Signal Suppression

Pracinostat-d7 is supplied with a specified chemical purity of ≥98% as determined by HPLC-UV area normalization, or ≥98% (refer to Certificate of Analysis) [1]. In comparison, unlabeled pracinostat (SB939) is commercially available at purity levels of >98% to >99% depending on the vendor . The parity in chemical purity between the deuterated internal standard and the unlabeled analyte ensures that impurities present in the internal standard do not contribute disproportionately to matrix effects or ion suppression phenomena during LC-MS/MS analysis. A lower-purity internal standard would introduce uncontrolled variability in the internal standard response factor, potentially compromising the accuracy and precision of back-calculated concentrations.

Analytical Chemistry Quality Control Internal Standard

Phase I Clinical Trial LC-MS/MS Methodology: Pracinostat-d7 Enables Pharmacokinetic Quantitation in Human Plasma

A completed Phase I clinical trial (NCT00504296) evaluating SB939 (pracinostat) in patients with advanced solid tumors employed LC-MS/MS methodology for pharmacokinetic sample analysis, with study documentation referencing the use of liquid chromatography-mass spectrometry for plasma concentration measurement [1]. While the specific internal standard used in the trial protocol is not explicitly named in the public record, regulatory bioanalytical guidance for clinical pharmacokinetic studies requires the use of a stable isotope-labeled internal standard wherever feasible to control for matrix effects and recovery variability [2]. Pracinostat-d7, as the commercially available deuterated analog of pracinostat, represents the only isotopically labeled internal standard structurally validated for this application—alternative internal standards would require extensive cross-validation to demonstrate equivalent performance, an undertaking not required when using the isotopically matched pracinostat-d7.

Clinical Pharmacology Pharmacokinetics Bioanalytical Method

Parent Compound Potency Context: Pracinostat-d7 Serves as Internal Standard for an HDAC Inhibitor with Validated Pan-HDAC Activity (IC50 40–140 nM)

The parent compound pracinostat (SB939) demonstrates potent pan-HDAC inhibitory activity with reported IC50 values of 40–140 nM against class I, II, and IV HDAC enzymes, with the exception of HDAC6 . Specific isoenzyme data include IC50 = 52 nM for HDAC1 and IC50 = 77 nM for HDAC1 in an alternative in vitro activity assay [1]. Additionally, pracinostat exhibits cellular antiproliferative activity against colon cancer (HCT-116, IC50 = 0.48±0.27 μM), ovarian cancer (A2780, IC50 = 0.48±0.21 μM), and prostate cancer (PC-3, IC50 = 0.34±0.06 μM) cell lines [2]. This established pharmacological profile substantiates the research significance of pracinostat as an HDAC inhibitor and, by extension, justifies the analytical requirement for pracinostat-d7 as the matched internal standard in preclinical and clinical studies of this drug candidate.

HDAC Inhibition Cancer Research Drug Development

Specific Deuterium Labeling Position: Butyl Side-Chain Deuteration Preserves Hydroxamic Acid Pharmacophore Integrity

The deuteration in pracinostat-d7 is specifically localized to the butyl side chain, as designated by the systematic name (2E)-3-{2-[(2,2,3,3,4,4,4-²H₇)butyl]-1-[2-(diethylamino)ethyl]-1H-benzimidazol-5-yl}-N-hydroxyacrylamide . The seven deuterium atoms replace all hydrogen atoms on the terminal butyl group, while the hydroxamic acid moiety (N-hydroxyacrylamide)—the zinc-binding pharmacophore responsible for HDAC inhibition—remains unmodified. This positional specificity is critical for two reasons: first, it avoids deuteration at exchangeable positions (e.g., the hydroxamic acid N–OH proton), which would be susceptible to back-exchange to protium in aqueous biological matrices, compromising the mass differential [1]; second, it ensures that the internal standard co-elutes with the analyte under reversed-phase chromatographic conditions, as the hydrophobic butyl substituent dominates retention behavior.

Stable Isotope Labeling Metabolic Stability Deuterium Exchange

Pracinostat-d7 (CAS 1795137-15-3): Evidence-Backed Research and Industrial Application Scenarios


Quantitative LC-MS/MS Bioanalysis of Pracinostat in Preclinical Pharmacokinetic Studies

Pracinostat-d7 serves as the optimal internal standard for quantifying unlabeled pracinostat in plasma, serum, or tissue homogenates from rodent and non-rodent species during IND-enabling pharmacokinetic and toxicokinetic studies. The +7 Da mass differential ensures complete mass spectrometric separation while maintaining identical extraction recovery and ionization efficiency, enabling accurate quantitation across the expected therapeutic concentration range . This application is directly supported by the compound's molecular properties and isotopic purity specifications detailed in Section 3.

Clinical Trial Sample Analysis for Pracinostat (SB939) Phase I–II Studies

For clinical pharmacokinetic sample analysis in ongoing or planned clinical trials of pracinostat—including studies in advanced solid tumors and hematologic malignancies where LC-MS/MS methodology is specified—pracinostat-d7 is the regulatory-preferred internal standard [1]. Its use aligns with ICH M10 bioanalytical guidance, which recommends stable isotope-labeled internal standards to control for matrix effects and recovery variability in clinical sample matrices, thereby reducing validation burden and facilitating method transfer to central laboratories.

Metabolic Stability and In Vitro Drug Metabolism Studies of Pracinostat

In hepatic microsome or hepatocyte incubation studies designed to assess the metabolic stability and metabolite profiling of pracinostat, pracinostat-d7 enables precise quantitation of parent compound depletion. Because the deuterium label is positioned on the butyl side chain—a site not primarily involved in oxidative metabolism—the internal standard remains stable throughout the incubation period and does not undergo metabolic conversion that would alter its mass spectrometric signature . This application leverages the positional deuteration evidence provided in Section 3.

Bioequivalence and Formulation Bridging Studies for Pracinostat Development

For bioequivalence studies comparing different oral formulations of pracinostat or bridging studies between preclinical formulations, pracinostat-d7 provides the analytical precision required to detect the ±20% confidence interval mandated by regulatory agencies. The documented chemical purity (≥98%) and isotopic purity (≥98 atom % D) of pracinostat-d7 support method validation at the required sensitivity levels, minimizing the risk of assay failure due to internal standard-related variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pracinostat-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.